Phyllostoxin

Description

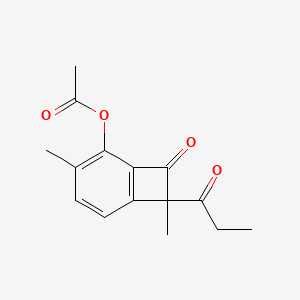

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H16O4 |

|---|---|

Poids moléculaire |

260.28 g/mol |

Nom IUPAC |

(3,7-dimethyl-8-oxo-7-propanoyl-2-bicyclo[4.2.0]octa-1(6),2,4-trienyl) acetate |

InChI |

InChI=1S/C15H16O4/c1-5-11(17)15(4)10-7-6-8(2)13(19-9(3)16)12(10)14(15)18/h6-7H,5H2,1-4H3 |

Clé InChI |

DILARCNLBXHZHH-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1(C2=C(C1=O)C(=C(C=C2)C)OC(=O)C)C |

Synonymes |

phyllostoxin |

Origine du produit |

United States |

Natural Occurrence and Producer Organism Biology

Isolation and Identification of Phyllosticta cirsii as the Phyllostoxin Producer

This compound, along with another metabolite named phyllostin (B1264329), was first isolated from the fungal pathogen Phyllosticta cirsii. nih.gov This fungus was originally identified from diseased leaves of Cirsium arvense, commonly known as Canada thistle, a noxious perennial weed. nih.gov The investigation into the metabolites of P. cirsii was prompted by its potential as a mycoherbicide for the biological control of this invasive plant species. nih.govpensoft.net

The process of identifying this compound involved the cultivation of P. cirsii in liquid cultures, followed by the extraction and purification of the organic extract. nih.gov Through detailed spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) and mass spectrometry (MS), researchers were able to determine the chemical structures of this compound and phyllostin. nih.gov this compound was characterized as a new pentasubstituted bicyclo-octatrienyl acetic acid ester, while phyllostin was identified as a new pentasubstituted hexahydrobenzodioxine carboxylic acid methyl ester. nih.gov

Subsequent bioassays on punctured C. arvense leaves revealed that this compound exhibited high phytotoxicity, causing rapid and extensive necrosis. nih.gov In contrast, phyllostin showed no such activity, a difference attributed to the presence of specific active functional groups in the this compound molecule. nih.gov This discovery highlighted the potential of exploring fungal pathogens of weeds as a source of novel, naturally derived herbicides. nih.gov

Mycological and Genetic Characterization of Phyllosticta Species Strains

The genus Phyllosticta is a large and diverse group of coelomycetous fungi, known to be important plant pathogens causing diseases like leaf spots and fruit rots on a wide variety of host plants. knaw.nltandfonline.com Historically, species identification within this genus relied on morphological characteristics, culture appearance, and host association. knaw.nl However, modern molecular techniques have become crucial for accurate species delimitation and have led to the resolution of cryptic species and the discovery of new ones. knaw.nl

Molecular phylogenetic studies, often utilizing the internal transcribed spacer (ITS) region of ribosomal DNA, have been instrumental in understanding the relationships between different Phyllosticta species. knaw.nl These analyses have shown that some strains from unrelated hosts can be more closely related than those from similar plants, indicating a complex evolutionary history. knaw.nl Multi-locus phylogenetic analyses, incorporating genes such as the large subunit of rRNA (LSU), translation elongation factor 1-alpha (tef1), actin (act), and glyceraldehyde-3-phosphate dehydrogenase (gapdh), are now commonly used for a more robust and detailed characterization of Phyllosticta species. tandfonline.compensoft.netnih.gov

The genus Phyllosticta is globally distributed and its members can be pathogens, endophytes, or saprobes. knaw.nltandfonline.com Some species can even occupy multiple ecological niches. knaw.nl For instance, P. capitalensis is a common foliar endophyte and pathogen with a broad host range. knaw.nl The distinct morphological features of Phyllosticta species include the presence of a slime layer and an apical appendage on their conidia. tandfonline.com

| Gene Region | Application in Phyllosticta Characterization |

| Internal Transcribed Spacer (ITS) | Widely used for initial species identification and phylogenetic studies. knaw.nl |

| Large Subunit of rRNA (LSU) | Used in multi-locus analyses for more robust phylogenetic reconstruction. tandfonline.compensoft.netnih.gov |

| Translation Elongation Factor 1-alpha (tef1) | A protein-coding gene used to provide better resolution in species complexes. tandfonline.compensoft.netnih.gov |

| Actin (act) | Another protein-coding gene used in multi-locus phylogenetic studies. tandfonline.compensoft.netnih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (gapdh) | A conserved gene used in conjunction with other markers for phylogenetic analysis. tandfonline.compensoft.netnih.gov |

Ecological Role of Phyllosticta cirsii in Plant-Fungus Interactions

Phyllosticta cirsii has been primarily studied for its role as a plant pathogen of Cirsium arvense. nih.govpensoft.net Its potential as a mycoherbicide stems from its ability to cause disease and produce phytotoxic compounds that can damage or kill the host plant. nih.govpensoft.netcnr.it The production of this compound and other bioactive metabolites like phyllostictines A-D is a key mechanism through which P. cirsii interacts with its host. nih.govpensoft.netknaw.nl These compounds, when applied to the leaves of C. arvense, induce significant necrotic lesions, demonstrating their direct involvement in the pathogenic process. nih.gov

The investigation of P. cirsii is part of a broader effort to find biological control agents for invasive weeds like C. arvense. pensoft.netagro-craiova.ro The use of fungal pathogens and their phytotoxins is considered a more environmentally friendly alternative to synthetic herbicides. globalsciencebooks.infonih.gov Several fungal species have been evaluated for their potential to control this weed, with P. cirsii being a notable candidate due to its production of potent phytotoxins. pensoft.netagro-craiova.roglobalsciencebooks.info

The ecological interaction between P. cirsii and C. arvense is a classic example of a host-pathogen relationship, where the fungus has evolved to produce chemical weapons (phytotoxins) to overcome the plant's defenses and facilitate infection and nutrient acquisition. The study of these interactions provides valuable insights into the chemical ecology of plant-fungus relationships and can lead to the discovery of novel natural products with practical applications in agriculture.

Production Optimization in Fungal Culture Systems for Research Purposes

The production of secondary metabolites by fungi, including this compound by P. cirsii, is highly dependent on the culture conditions. cnr.it To obtain sufficient quantities of these compounds for research and potential application, it is essential to optimize the fungal growth and metabolite production in vitro.

Studies on the production of a related compound, phyllostictine A, by P. cirsii have shown that the choice of culture medium and growth conditions significantly influences the yield. cnr.it For instance, a chemically defined medium, M-1-D, under static culture conditions for four weeks, proved to be highly effective for producing phyllostictine A, yielding over 28 mg per liter. cnr.it Interestingly, toxin production was not always correlated with fungal biomass; for example, the fungus grew well on malt (B15192052) extract medium but produced very little of the toxin. cnr.it

The optimization of fungal metabolite production often involves a systematic approach, such as a fractional factorial experimental design, where multiple culture parameters are varied simultaneously. nih.gov This allows for the identification of the optimal combination of factors like nutrient sources (carbon and nitrogen), pH, temperature, and aeration. nih.govfrontiersin.org For example, the optimization of exopolysaccharide production by the endophytic fungus Colletotrichum alatae involved evaluating various fermentation times, pH levels, and nutrient concentrations to significantly enhance the yield. nih.govfrontiersin.org Such systematic approaches are crucial for maximizing the production of target metabolites like this compound for further chemical and biological characterization.

| Parameter | Influence on Fungal Metabolite Production |

| Culture Medium | The composition of the medium, including carbon and nitrogen sources, directly impacts fungal growth and secondary metabolite synthesis. cnr.it |

| pH | The pH of the culture medium affects enzymatic activities and nutrient uptake, thereby influencing metabolite production. nih.govfrontiersin.org |

| Temperature | Temperature is a critical factor for fungal growth and the biosynthesis of secondary metabolites. nih.gov |

| Aeration (Static vs. Shaken Culture) | Oxygen availability can significantly influence the metabolic pathways leading to the production of specific compounds. cnr.itnih.gov |

| Incubation Time | The duration of the fermentation process determines the stage of fungal growth and the accumulation of secondary metabolites. cnr.itnih.govfrontiersin.org |

Advanced Structural Elucidation and Stereochemistry of Phyllostoxin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds. e-bookshelf.de For phyllostoxin, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was essential for piecing together its molecular framework. bhu.ac.inunina.it These experiments provide information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum provides foundational information regarding the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and the number of neighboring protons (spin-spin coupling, J). wisc.edu Each signal in the spectrum corresponds to a set of chemically equivalent protons in the molecule. The integration of these signals reveals the relative number of protons in each environment. libretexts.org For a molecule like this compound, the chemical shifts indicate the presence of protons on sp²-hybridized carbons (alkene or aromatic moieties) and sp³-hybridized carbons, including those attached to oxygen atoms. organic-chemistry.org The coupling constants (J values), measured in Hertz (Hz), are critical for establishing which protons are on adjacent carbons.

Table 1: Representative ¹H NMR Data for this compound (Note: Specific spectral data from primary literature is not publicly available. This table is illustrative of how such data would be presented.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-x | Data not available | Data not available | Data not available |

| H-y | Data not available | Data not available | Data not available |

| H-z | Data not available | Data not available | Data not available |

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of a molecule. bhu.ac.in Typically, each unique carbon atom gives a distinct signal, and the wide range of chemical shifts (0-220 ppm) minimizes signal overlap, which can be an issue in ¹H NMR. lcms.czsdsu.edu The chemical shifts in the ¹³C spectrum of this compound would confirm the presence of various carbon types, such as carbonyl carbons from the ester group, sp² carbons of the bicyclic ring system, and sp³ carbons, including those bonded to oxygen. bhu.ac.inlibretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used alongside the standard broadband-decoupled spectrum to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. bhu.ac.ine-bookshelf.de

Table 2: Representative ¹³C NMR Data for this compound (Note: Specific spectral data from primary literature is not publicly available. This table is illustrative of how such data would be presented.)

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|

| C-x | Data not available | Data not available |

| C-y | Data not available | Data not available |

| C-z | Data not available | Data not available |

Two-dimensional (2D) NMR experiments were indispensable in assembling the complete structure of this compound by revealing correlations between nuclei. unina.itprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com Cross-peaks in the COSY spectrum connect signals from protons that are spin-coupled, allowing for the tracing of proton-proton networks within the molecule and piecing together fragments of the structure. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. princeton.edunih.gov Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, which is fundamental for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. e-bookshelf.de

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.edunih.gov These long-range correlations are crucial for connecting the molecular fragments identified by COSY and for establishing the positions of quaternary carbons and heteroatoms that break up the proton-proton coupling networks. e-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com The correlations in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) and are essential for determining the relative stereochemistry of the molecule by showing which substituents are on the same face of a ring or double bond. mtoz-biolabs.com

Carbon-13 (¹³C) NMR Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition or molecular formula. nationalmaglab.org

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile molecules like natural products without causing significant fragmentation. ncsu.edu In the analysis of this compound, HR-ESI-MS was used to generate a protonated molecular ion, [M+H]⁺. unina.itncsu.edu By measuring the mass-to-charge ratio (m/z) of this ion with high precision (typically to four or more decimal places), the exact molecular formula (C₁₅H₁₆O₄ for this compound) could be determined and distinguished from other possible formulas with the same nominal mass. nationalmaglab.org

Table 3: High-Resolution Mass Spectrometry Data for this compound (Note: Specific spectral data from primary literature is not publicly available. This table is illustrative.)

| Ion Type | Calculated m/z | Measured m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 261.1076 | Data not available | C₁₅H₁₇O₄⁺ |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "precursor ion," such as the molecular ion from ESI) is selected, fragmented, and the resulting "product ions" are analyzed. nih.gov This process provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is like a fingerprint, offering clues about the molecule's functional groups and connectivity. While the use of MS/MS for this compound is not explicitly detailed in the available literature, it is a standard technique in natural product elucidation. The fragmentation of the this compound molecular ion would be expected to show characteristic losses, such as the loss of the acetate (B1210297) group or cleavages within the bicyclo-octatrienyl ring system, which would further corroborate the structure determined by NMR.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for assigning the absolute configuration of stereogenic centers. saschirality.orgnumberanalytics.com For complex and flexible molecules like this compound, a concerted application of multiple chiroptical techniques is often necessary for an unambiguous assignment. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions within the molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores and their surrounding chiral environment. rsc.org

In the study of this compound and related compounds, ECD has proven to be a valuable tool. researchgate.net The process involves measuring the experimental ECD spectrum of the natural product and comparing it with theoretical spectra calculated for possible stereoisomers. nih.gov The absolute configuration is assigned based on the best match between the experimental and computed spectra. researchgate.net

Key Research Findings:

Computational analysis of ECD spectra was instrumental in assigning the absolute configuration of related fungal metabolites. researchgate.net

The comparison between experimental and theoretical ECD spectra has been successfully used to determine the configuration of various natural products. researchgate.netresearchgate.net

For flexible molecules, it is crucial to consider the contributions of all populated conformers to the final ECD spectrum, often calculated using time-dependent density functional theory (TD-DFT). rsc.orgnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism to the infrared region, measuring the differential absorption of circularly polarized light by molecular vibrations. hindsinstruments.comwikipedia.org VCD provides detailed information about the stereochemistry of a molecule and is particularly useful for determining the absolute configuration of chiral molecules in solution. biotools.usbruker.com

The application of VCD to this compound and similar structures involves comparing the experimental VCD spectrum with quantum chemical calculations for the possible enantiomers. wikipedia.orgbiotools.us This technique offers a reliable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. biotools.us

Key Research Findings:

A combined application of ECD and VCD spectroscopy, supported by computational analysis, has been successfully used to assign the absolute configuration of complex natural products. researchgate.net

VCD is sensitive to the mutual orientation of different functional groups within a molecule, providing rich three-dimensional structural information. wikipedia.org

For some flexible molecules, achieving a good agreement between experimental and calculated VCD spectra may require considering solvent effects in the computational models. researchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. numberanalytics.comslideshare.net The resulting ORD curve can be either a plain curve, showing a steady change in rotation, or an anomalous curve exhibiting peaks and troughs, known as the Cotton effect, in the vicinity of a chromophore's absorption band. amrita.edu

ORD studies have been a classical method for assigning absolute configurations. scispace.com For compounds like this compound, the analysis of the Cotton effect in the ORD spectrum can provide crucial stereochemical information. amrita.edu However, for some flexible molecules, ORD analysis might be less suitable for absolute configuration assignment compared to ECD and VCD. researchgate.net

Key Research Findings:

Computational analysis of ORD spectra, alongside ECD and VCD, has been applied to assign the absolute configuration of bioactive metabolites. researchgate.net

The shape and sign of the Cotton effect in an ORD curve are directly related to the stereochemistry of the chromophore and its local environment. amrita.edu

While a powerful tool, the applicability of ORD can sometimes be limited for highly flexible molecules. researchgate.net

Interactive Table: Chiroptical Data for this compound-related Compounds

| Compound | Method | Key Finding | Reference |

| (-)-Phyllostin | ECD, VCD, ORD | Assigned as (3S,4aR,8S,8aR) | researchgate.net |

| (-)-Scytolide | ECD, VCD | Assigned as (4aR,8S,8aR) | researchgate.net |

| (+)-Oxysporone | ORD, ECD, VCD | Assigned as (4S,5R,6R) | researchgate.net |

Single-Crystal X-ray Diffraction Analysis (if applicable)

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.es It is considered the gold standard for unambiguous determination of molecular structure and absolute configuration. uhu-ciqso.esscispace.com

The main prerequisite for this method is the ability to grow a high-quality single crystal of the compound, which can be challenging for complex and flexible molecules like some natural products. researchgate.netuhu-ciqso.es While a powerful technique, its application to this compound itself may be limited if suitable crystals cannot be obtained. However, it has been successfully applied to related compounds, providing definitive structural data. researchgate.net

Key Research Findings:

Single-crystal X-ray diffraction has been used to elucidate the structures of new meroterpenes isolated from the same fungal genus as this compound. researchgate.net

The technique provides detailed three-dimensional structural information, confirming connectivity and relative stereochemistry. carleton.edu

Obtaining single crystals of sufficient quality can be a significant bottleneck for the application of this method to complex natural products. researchgate.net

Computational Chemistry Approaches for Structural Validation

Computational chemistry has become an indispensable tool in modern structure elucidation, providing a means to validate and refine experimentally determined structures. frontiersin.orgchemrxiv.org These methods are particularly crucial when experimental data is ambiguous or incomplete.

For this compound, computational approaches are vital for several reasons:

Conformational Analysis: Flexible molecules exist as an equilibrium of multiple conformers. Computational methods can identify the low-energy conformers that contribute significantly to the observed spectroscopic properties. rsc.org

Spectra Prediction: Quantum chemical calculations, such as TD-DFT, can predict the ECD and VCD spectra for different stereoisomers. researchgate.netnih.gov Comparing these theoretical spectra with experimental data is a cornerstone of modern stereochemical assignment. biotools.us

NMR Chemical Shift Calculation: Computed NMR chemical shifts can be compared with experimental data to assign the relative configurations of diastereoisomers. frontiersin.org

Key Research Findings:

Computational prediction of ORD, ECD, and VCD spectra has been successfully used to assign the absolute configuration of this compound and related metabolites. researchgate.net

The use of computational methods to analyze and validate experimental data has become a standard practice in the structural elucidation of natural products. frontiersin.orgchemrxiv.org

The accuracy of computational predictions is highly dependent on the chosen theoretical level and the proper consideration of environmental factors like the solvent. researchgate.netfaccts.de

Biosynthetic Pathways of Phyllostoxin

Identification of Putative Biosynthetic Gene Clusters in Phyllosticta cirsii

The genetic blueprint for the production of fungal secondary metabolites is typically encoded in biosynthetic gene clusters (BGCs), which are contiguous sets of genes on a chromosome responsible for creating a specific compound. researchgate.net The identification of these clusters is the first step in deciphering a biosynthetic pathway.

Genome sequencing of Phyllosticta cirsii has been a critical advancement in this field. uni-hannover.deacs.org This genomic data has enabled researchers to use bioinformatic tools, such as antiSMASH, to scan the genome for regions containing the characteristic genes of secondary metabolism. floraandfona.org.in While a specific BGC for phyllostoxin has not yet been definitively reported, a key breakthrough was the identification of the BGC responsible for the biosynthesis of the phyllostictines, a class of phytotoxins produced by the same fungus. acs.orgresearchgate.net This discovery is significant because genes for structurally related metabolites are often located in close proximity within the genome. Therefore, the phyllostictine BGC represents a primary candidate region for housing the genes involved in this compound biosynthesis.

Comparative genomic studies of other species within the Phyllosticta genus further highlight their metabolic potential. Analysis of the genomes of P. citriasiana, P. citricarpa, and P. capitalensis revealed numerous BGCs, underscoring the genetic capacity of this genus to produce a wide array of complex molecules. nih.gov

Table 1: Representative Secondary Metabolite (SM) Gene Clusters in Phyllosticta Species This table summarizes findings from a comparative genomic analysis of three citrus-associated Phyllosticta species, demonstrating the diversity of biosynthetic pathways within the genus.

| Cluster Type | Number Identified | Notes |

|---|---|---|

| Polyketide Synthase (PKS) | 5 | Responsible for synthesizing polyketides, a large class of natural products. nih.gov |

| Nonribosomal Peptide Synthetase (NRPS) | 3 | Synthesizes peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids. nih.gov |

| Terpene | 4 | Produces terpenes, a large and diverse class of organic compounds derived from isoprene (B109036) units. nih.gov |

| Hybrid PKS-NRPS | 1 | A hybrid cluster containing both PKS and NRPS machinery to create polyketide-peptide hybrid molecules. nih.gov |

| Hybrid Terpene-NRPS | 1 | A hybrid cluster that combines terpene and nonribosomal peptide synthesis. nih.gov |

| Other/Uncategorized | 9 | Clusters that do not fit into standard categories, indicating novel biosynthetic potential. nih.gov |

Enzymatic Steps and Intermediates in this compound Biogenesis

The construction of a complex molecule like this compound, which is a pentasubstituted bicyclo-octatrienyl acetic acid ester, requires a molecular assembly line of specialized enzymes. researchgate.net This process begins with core enzymes that build the carbon skeleton, followed by tailoring enzymes that modify it to create the final, active compound.

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement

Fungal natural products are often built by large, multifunctional enzymes known as Polyketide Synthases (PKSs) and Nonribosomal Peptide Synthetases (NRPSs). researchgate.net PKS enzymes perform repeated condensations of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a polyketide chain. nih.gov NRPSs function in a similar modular fashion, linking together amino acids to form peptides. nih.gov

The biosynthesis of phyllostictine A, a co-metabolite of this compound, was revised to be a bicyclic 3-methylene tetramic acid. uni-hannover.de Tetramic acid moieties are typically formed through the action of hybrid PKS-NRPS enzymes or a collaboration between separate PKS and NRPS pathways. nih.gov This strongly suggests the involvement of both enzyme types in the P. cirsii metabolic network. Given the structural complexity of this compound, it is highly probable that its carbon skeleton is also assembled by a PKS or a hybrid PKS-NRPS system, which creates the initial molecular scaffold from primary metabolic precursors. researchgate.net

Tailoring Enzymes: Oxidoreductases, Transferases, Cyclases

Once the initial molecular backbone is synthesized by a PKS or NRPS, it undergoes a series of modifications by "tailoring" enzymes. These enzymes are responsible for the vast structural diversity seen in natural products. researchgate.net Key classes of tailoring enzymes include:

Oxidoreductases : These enzymes, such as cytochrome P450 monooxygenases and flavin-dependent monooxygenases (FMOs), introduce or modify oxygen functional groups, often catalyzing hydroxylations, epoxidations, or demethylations. nih.gov These reactions are critical for activating the molecule for subsequent steps.

Transferases : This broad category includes enzymes like methyltransferases, which add methyl groups, and acyltransferases, which transfer acyl groups. These modifications can significantly alter the molecule's properties.

Cyclases : These enzymes facilitate the formation of ring structures, which are hallmarks of many complex natural products. They can catalyze intramolecular reactions that fold the linear PKS or NRPS product into its characteristic cyclic architecture.

The importance of these enzymes is highlighted by gene knockout experiments in related biosynthetic pathways. For instance, in an effort to understand Sch-642305 biosynthesis, targeted knockouts of a cytochrome P450 and a flavoprotein oxidase each led to the accumulation of different biosynthetic intermediates, directly demonstrating their role in the metabolic cascade. uni-hannover.de

Precursor Feeding Studies and Isotopic Labeling for Pathway Elucidation

A fundamental technique for mapping a biosynthetic pathway is to feed the producing organism isotopically labeled precursors and track their incorporation into the final product. nih.gov This method provides direct evidence of the building blocks used in the molecule's assembly.

In the investigation of phyllostictine A from P. cirsii, feeding experiments with ¹³C-labeled precursors were instrumental. uni-hannover.de By analyzing how the heavy carbon isotopes were distributed in the final molecule, researchers could deduce its polyketide origins. Although specific labeling studies for this compound have not been published, the methodology remains a gold standard for pathway elucidation. plos.org

Table 2: Principles of Isotopic Labeling in Biosynthetic Studies

| Technique | Principle | Outcome/Information Gained |

|---|---|---|

| Precursor Feeding | Supplying a culture with a hypothesized, unlabeled intermediate in the pathway. | An increase in the yield of the final product suggests the fed compound is indeed a precursor. nih.gov |

| Stable Isotope Labeling (e.g., ¹³C, ¹⁵N, ²H) | Growing the organism on a simple carbon or nitrogen source enriched with a stable isotope (e.g., [¹³C]-glucose or [¹⁵N]-glutamine). | Identifies which atoms in the final molecule are derived from the primary labeled source. Analysis via Mass Spectrometry or NMR reveals the assembly pattern. plos.org |

| Advanced Labeled Precursor Feeding | Supplying the culture with a more complex, synthesized intermediate that is isotopically labeled. | Confirms the role of specific intermediates and helps order the enzymatic steps in the pathway. escholarship.org |

Genetic Manipulation and Pathway Engineering

Directly manipulating the genes within a BGC is a powerful strategy to confirm gene function and understand the biosynthetic sequence. Modern genetic tools allow for precise gene editing in fungi.

Gene Knockouts and Overexpression for Intermediate Accumulation

The most definitive way to link a gene to a biosynthetic pathway is to delete it (gene knockout) and observe the effect. uni-hannover.de If the gene is essential for the pathway, its deletion will abolish the production of the final metabolite and may cause a biosynthetic intermediate to accumulate.

This approach was successfully used in P. cirsii. acs.org Targeted knockout experiments within the putative phyllostictine BGC confirmed its role in producing these compounds and led to the isolation of a pathway intermediate. uni-hannover.deacs.org This not only proved the function of the BGC but also provided a physical sample of one of the steps along the molecular assembly line. While not yet applied to this compound, this same methodology could be used to systematically delete genes in the candidate region to identify those essential for its specific biosynthesis and to accumulate its direct precursors for structural analysis.

Heterologous Expression of Biosynthetic Genes

Heterologous expression is a powerful technique used to produce natural products in a host organism that does not naturally synthesize them. oup.com This approach is particularly valuable when the native producer is difficult to culture or genetically manipulate, or when the goal is to increase product yield or generate novel analogues. researchgate.netd-nb.info While the specific biosynthetic gene cluster for this compound has not yet been identified, the principles of heterologous expression can be applied to a hypothetical scenario for its production.

The process would involve the following key steps:

Identification and Cloning of the BGC: The first and most critical step is the identification of the complete this compound BGC in the P. cirsii genome. This is typically achieved through genome sequencing and bioinformatic analysis, looking for a cluster of genes including a PKS and various tailoring enzymes.

Vector Construction: Once identified, the entire BGC, which can be quite large (often >30 kb), is cloned into an expression vector. This vector contains the necessary regulatory elements, such as a strong, inducible promoter, to drive the expression of the biosynthetic genes in the heterologous host.

Host Selection and Transformation: A suitable heterologous host is chosen. For fungal BGCs, hosts like Aspergillus oryzae or Saccharomyces cerevisiae are commonly used because they are genetically tractable and have the necessary cellular machinery (e.g., post-translational modifications) for expressing fungal genes. acs.org The expression vector is then introduced into the host using established transformation techniques.

Cultivation and Analysis: The transformed host is cultivated under conditions that induce the expression of the this compound genes. The culture broth and mycelium are then extracted and analyzed, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to detect the production of this compound.

Challenges in Heterologous Expression of this compound:

| Challenge | Description | Potential Mitigation Strategy |

| BGC Identification | The complete and correct BGC for this compound must be identified. Incomplete clusters will not yield the final product. | Comparative genomics with non-producing strains; transcriptomics to identify co-expressed genes. |

| Cluster Size | Fungal BGCs can be very large, making them difficult to clone and transfer as a single unit. | Use of specialized cloning techniques like Transformation-Associated Recombination (TAR) in yeast. |

| Codon Usage | The codon usage of P. cirsii may differ from that of the heterologous host, potentially leading to inefficient translation. | Gene synthesis with optimized codon usage for the chosen host. |

| Precursor Supply | The host must be able to supply the necessary precursor molecules (e.g., acetyl-CoA, malonyl-CoA, SAM) in sufficient quantities. | Metabolic engineering of the host to enhance precursor pools. |

| Post-Translational Modifications | The host must be able to correctly perform any necessary post-translational modifications of the biosynthetic enzymes. | Selection of a phylogenetically related host to increase the likelihood of compatibility. |

This table is interactive. Users can sort and filter the data.

Successful heterologous expression would not only provide a sustainable source of this compound for further study but also confirm the identity of its BGC and open the door for biosynthetic engineering to create novel derivatives.

Comparative Genomics and Metabolomics of this compound-Producing Strains

Comparative genomics and metabolomics are powerful tools to identify the genetic basis for the production of a specific secondary metabolite. By comparing a producing organism with one or more closely related non-producing organisms, researchers can pinpoint the unique genes and metabolic products associated with the compound of interest.

A comparative study to identify the this compound BGC would involve comparing the genome of the producing fungus, Phyllosticta cirsii, with the genomes of non-phyllostoxin-producing relatives, such as the endophytic fungus Phyllosticta capitalensis. d-nb.infofrontiersin.org Several genomes of Phyllosticta species are now available, providing a solid foundation for such comparative analyses. oup.comfrontiersin.orgnih.gov

The workflow for such a study would be:

Genome Sequencing: High-quality genome sequences of P. cirsii and one or more non-producing Phyllosticta species are generated.

Comparative Genomic Analysis: The genomes are aligned and compared to identify regions of difference. The analysis would focus on identifying BGCs that are present in P. cirsii but absent or significantly divergent in the non-producing species. Bioinformatic tools like antiSMASH are used to predict the boundaries and functions of the genes within these unique clusters. frontiersin.org

Comparative Metabolomic Analysis: In parallel, the metabolic profiles of the selected strains are analyzed under identical culture conditions. Techniques like LC-MS/MS are used to generate a detailed "snapshot" of the metabolites produced by each strain.

Data Integration: The genomic and metabolomic data are correlated. A BGC unique to P. cirsii that is predicted to produce a polyketide-derived molecule would be a strong candidate for the this compound cluster. The presence of a unique mass-to-charge ratio (m/z) corresponding to this compound in the P. cirsii metabolome, and its absence in the others, would provide strong corroborating evidence.

Hypothetical Comparative Analysis of Phyllosticta Species:

| Feature | Phyllosticta cirsii (Producer) | Phyllosticta capitalensis (Non-producer) | Implication for this compound BGC |

| Genome Size | ~33 Mb | ~33 Mb | Similar genome size suggests differences will be at the gene cluster level. |

| Predicted BGCs | 25 | 23 | The two extra BGCs in P. cirsii are primary candidates. |

| Unique BGC (Candidate 1) | Present (PKS-NRPS hybrid) | Absent | A potential candidate, to be correlated with metabolome. |

| Unique BGC (Candidate 2) | Present (Type I PKS) | Absent | A strong candidate, as this compound is likely a polyketide. |

| Metabolite Profile (m/z of this compound) | Detected | Not Detected | Confirms P. cirsii as the producer and provides a key marker. |

| Metabolite Profile (m/z of Phyllostictine A) | Detected | Not Detected | Confirms co-production with other known phytotoxins. |

This table is interactive. Users can sort and filter the data.

This integrated "omics" approach provides a robust strategy for gene-metabolite correlation. Once a candidate BGC is identified, its role in this compound biosynthesis can be definitively confirmed through genetic knockout experiments in P. cirsii or via heterologous expression of the cluster in a suitable host. acs.orguni-hannover.de

Molecular and Cellular Mechanisms of Phytotoxic Action

Identification of Specific Cellular Targets in Plant Pathogenesis

Phytopathogenic toxins typically function by disrupting essential cellular structures and processes, leading to cell death and the release of nutrients that facilitate pathogen colonization. nih.govnih.govoup.com The primary targets often include the plasma membrane and key organelles involved in energy metabolism. nih.gov

The initial and most dramatic cellular target of Phyllosticta toxins appears to be the plasma membrane. While direct studies on phyllostoxin's membrane interaction are limited, research on the closely related and co-produced metabolite, phyllostictine A, provides significant insights. imrpress.com Phytotoxicity assays on protoplasts (plant cells with their cell walls removed) from both host (Cirsium arvense) and non-host (tobacco) plants revealed that phyllostictine A causes rapid, dose-dependent cell death. imrpress.comusask.ca

Microscopic analysis using fluorescence staining showed that exposure to phyllostictine A leads to definitive cell membrane damage. imrpress.com This disruption results in a loss of membrane integrity, causing the leakage of cellular contents, including the subsequent release of chloroplasts into the surrounding medium. imrpress.com Given that this compound is reported to be even more phytotoxic than phyllostictine A, it is highly probable that it acts via a similar, if not more potent, mechanism of plasma membrane disruption. researchgate.netcnr.it This action aligns with the mechanisms of many other fungal phytotoxins, which compromise the cell's primary physical barrier, leading to a loss of ionic homeostasis and cell lysis. nih.govresearchgate.net

Table 1: Effect of Phyllostictine A on Tobacco Protoplast Viability

| Concentration (M) | Exposure Time | Observed Effect | Reference |

|---|---|---|---|

| 10-3 | 1 hour | Death of almost all protoplasts. | imrpress.com |

| 5 x 10-4 | 1 hour | Approximately 80% mortality. | imrpress.com |

| 10-4 | 3 hours | Approximately 60% mortality (time-dependent toxicity). | imrpress.com |

Direct targeting of chloroplasts and mitochondria is a known mode of action for several fungal phytotoxins. For instance, tentoxin (B1683006) from Alternaria species interferes with chloroplast development and energy production, while T-toxin from Cochliobolus heterostrophus specifically acts on the mitochondria of susceptible maize cells, disrupting ATP synthesis. nih.gov

In the case of Phyllosticta toxins, there is currently no direct evidence to suggest that this compound specifically targets and inhibits the internal metabolic functions of chloroplasts or mitochondria. However, these organelles are indirectly but severely affected by the toxin's action. As observed in studies with the related compound phyllostictine A, the disruption of the plasma membrane leads to the physical release of chloroplasts from the cell. imrpress.com This loss of cellular compartmentalization is a catastrophic event that inherently leads to the cessation of all organelle-specific functions, including photosynthesis and respiration, contributing to the rapid death of the cell.

At present, there is no available scientific literature specifically investigating the effects of this compound on nuclear processes or the modulation of gene expression in plants. The mode of action of some fungal toxins involves the inhibition of histone-deacetylases, which alters gene expression, but this has not been studied in relation to this compound. oup.com Therefore, whether this compound directly or indirectly influences transcription factors, chromatin structure, or the expression of defense-related genes remains an open question for future research.

Chloroplast and Mitochondrial Impairment

Elucidation of Signal Transduction Pathways Induced or Disrupted by this compound

The interaction between a phytotoxin and a plant cell can trigger a cascade of signaling events, often culminating in cell death. Key signaling molecules and pathways in this context include reactive oxygen species (ROS) and programmed cell death (PCD).

Many necrotrophic fungal pathogens and their toxins cause damage by inducing the production of ROS, such as singlet oxygen and superoxide (B77818) radicals. nih.govresearchgate.net These highly reactive molecules cause widespread damage to cellular components through lipid peroxidation and membrane damage, leading to the leakage of nutrients that the pathogen can then utilize. researchgate.net The necrotic lesions that are the hallmark symptom of this compound activity are consistent with widespread oxidative damage. mdpi.comresearchgate.net

While direct experimental evidence linking this compound to ROS generation in plants is currently lacking, this mechanism is a plausible explanation for its mode of action. The interaction of the toxin with the plant cell membrane could trigger an oxidative burst, a rapid release of ROS. mdpi.comunina.it This uncontrolled ROS production would overwhelm the plant's antioxidant defense systems, leading to oxidative stress and the rapid, non-specific cell death observed as necrosis. unina.it

Programmed cell death is a genetically controlled process that plants use to eliminate unwanted or infected cells, often as part of a defense response known as the hypersensitive response. unina.it Several fungal toxins are known to hijack this pathway, inducing PCD to kill host tissue and facilitate infection. nih.gov Studies on some host-specific toxins have identified the induction of PCD as a key mechanism of action. mdpi.com

The rapid necrosis caused by this compound could be the result of an induced PCD pathway. mdpi.com However, it could also represent uncontrolled cell lysis (necrosis) resulting directly from severe membrane damage. Distinguishing between these modes of death is crucial for understanding the toxin's precise mechanism. Interestingly, a study on the cytotoxic effects of the related compound phyllostictine A on cancer cells suggested that its primary mechanism was not the direct activation of apoptosis (a form of PCD). While this is in a non-plant system, it raises the possibility that the primary phytotoxic effect of these compounds is rapid membrane lysis rather than the initiation of a complex, regulated cell death program. Further investigation is required to determine if this compound activity involves the activation of specific plant PCD signaling components.

Compound Reference Table

Phytohormone Signaling Alterations

Phytotoxins frequently exert their effects by interfering with the delicate balance of plant hormones (phytohormones), which regulate virtually all aspects of plant growth and development. scirp.org While direct studies detailing this compound's specific impact on phytohormone signaling pathways are not extensively documented in the available literature, it is a primary area of investigation for understanding its mode of action. Plant responses to environmental stresses, including exposure to toxins, often involve significant changes in hormonal levels and signaling cascades. scirp.orgresearchgate.net

Key phytohormone signaling pathways likely to be affected by a potent phytotoxin like this compound include:

Auxin Signaling: Crucial for cell division, elongation, and differentiation, disruption of auxin transport or perception can lead to severe growth abnormalities. Flavonoids, another class of secondary metabolites, are known to affect auxin transport by inhibiting kinases that regulate the localization of auxin efflux carriers. frontiersin.org A similar mechanism could be explored for this compound.

Abscisic Acid (ABA) Signaling: As a primary stress hormone, ABA regulates stomatal closure and stress-responsive gene expression. frontiersin.org Toxins can either mimic or inhibit ABA signaling, leading to issues with water management and an inability to cope with stress.

Cytokinin (CK) Signaling: Cytokinins are central to regulating cell division and shoot apical meristem activity. biorxiv.org Negative crosstalk between defense signaling pathways (often activated by toxins) and cytokinin signaling can suppress plant growth. biorxiv.org

Gibberellin (GA) and Jasmonate (JA) Signaling: These hormones are involved in a wide range of developmental processes and defense responses. scirp.orgnih.gov Imbalances in their signaling can lead to stunted growth and compromised defense.

Investigating how this compound alters the expression of key genes within these pathways or modifies the levels of the hormones themselves is a critical step in elucidating its phytotoxic mechanism.

In Vitro Cellular Assays for Mechanism Characterization

To dissect the specific cellular effects of this compound, a variety of in vitro assays are employed. These controlled laboratory techniques allow researchers to observe the direct impact of the compound on plant cells, independent of the complexities of a whole plant organism.

Plant Protoplast Viability and Morphological Changes

Viability is commonly assessed using fluorescent dyes. For instance, Fluorescein Diacetate (FDA) stains living cells green, as it is cleaved by active esterases within a viable cell, while Propidium Iodide (PI) penetrates only cells with compromised membranes, staining the nuclei of dead cells red. nih.gov Morphological changes, such as shrinkage, swelling, or lysis of the protoplasts, provide immediate visual evidence of phytotoxicity.

| Parameter | Method of Assessment | Expected Observation with this compound | Inferred Mechanism |

|---|---|---|---|

| Viability | Fluorescein Diacetate (FDA) / Propidium Iodide (PI) Staining | Decrease in green fluorescence (FDA), increase in red fluorescence (PI). nih.gov | Loss of plasma membrane integrity, cell death. |

| Morphology | Light Microscopy | Shrinkage, irregular shape, aggregation of cytoplasm, eventual lysis. | Osmotic imbalance, disruption of membrane function. |

| Membrane Integrity | Evans Blue Staining | Increased uptake of the dye by treated protoplasts. | Plasma membrane damage. |

Cell Suspension Culture Responses to this compound

Plant cell suspension cultures, which consist of cells growing in a liquid nutrient medium, offer a uniform population for biochemical and metabolic studies. frontiersin.orgnih.gov These cultures are valuable for assessing how this compound affects cell growth, metabolism, and defense responses over time. scielo.br

Upon addition of this compound to the culture, researchers can monitor several key indicators. A primary measurement is the inhibition of cell growth, often quantified by tracking the packed cell volume (PCV) or dry weight of the biomass over several days. frontiersin.org Furthermore, the culture medium can be analyzed for changes in pH or the leakage of intracellular contents, indicating cell damage. These cultures are also used to study the induction of plant defense responses, such as the production of secondary metabolites or defense-related enzymes, triggered by the toxin. nih.gov

| Response | Measurement Technique | Potential Effect of this compound |

|---|---|---|

| Cell Growth Inhibition | Biomass (Fresh/Dry Weight), Packed Cell Volume (PCV). frontiersin.org | Dose-dependent reduction in cell proliferation and biomass accumulation. |

| Cell Death | Conductivity measurement of the medium (ion leakage). | Increased conductivity due to leakage from damaged cells. |

| Oxidative Stress | Quantification of Reactive Oxygen Species (ROS). | Spike in ROS levels, indicating oxidative burst. |

| Defense Response | Analysis of secondary metabolite production (e.g., phenolics). | Induction or alteration of the cell's metabolic defense profile. scielo.br |

Confocal and Fluorescence Microscopy for Subcellular Localization and Damage

To understand where this compound acts within the cell, advanced microscopy techniques are indispensable. Confocal laser scanning microscopy and fluorescence microscopy allow for high-resolution imaging of specific subcellular structures. nih.govnih.gov

There are two main approaches. First, if a fluorescently labeled version of this compound can be synthesized, its path into the cell and its ultimate destination (e.g., plasma membrane, mitochondria, nucleus) can be tracked directly. researchgate.net Second, and more commonly, specific fluorescent dyes are used to visualize damage to organelles after the cells have been treated with the unlabeled compound. For example, dyes like MitoTracker can reveal damage to mitochondria, while DAPI staining can show nuclear condensation, a hallmark of programmed cell death. frontiersin.org These techniques provide crucial visual evidence to pinpoint the primary targets of this compound's phytotoxic action.

Biochemical Assays for Enzyme Inhibition and Metabolite Profiling

Biochemical assays are critical for identifying the specific molecular targets of this compound. evotec.com These assays move beyond cellular effects to probe interactions with individual proteins and metabolic pathways.

Enzyme Inhibition Assays: Many phytotoxins function by inhibiting essential enzymes. nih.gov To test this, specific enzymes involved in key metabolic processes (e.g., photosynthesis, amino acid synthesis, cellular respiration) are isolated and incubated with this compound. The rate of the enzymatic reaction is measured, often via a colorimetric or fluorometric change, to determine if this compound acts as an inhibitor. mdpi.comnrfhh.com Further studies can reveal the nature of the inhibition (e.g., competitive, non-competitive), providing clues about how the toxin interacts with the enzyme's active site. nih.gov

Metabolite Profiling (Metabolomics): This powerful technique provides a snapshot of the cell's metabolism by measuring the levels of hundreds or thousands of small molecules (metabolites) simultaneously. By comparing the metabolite profile of control cells to cells treated with this compound, researchers can identify which metabolic pathways are most significantly disrupted. For example, a buildup of a specific substrate and a depletion of its product would strongly suggest the inhibition of the enzyme that connects them.

Structure-Activity Relationship (SAR) Studies for Molecular Mechanism Insights

Structure-activity relationship (SAR) studies are a cornerstone of chemical biology and toxicology, aiming to connect a molecule's chemical structure with its biological effect. For this compound, SAR studies provide profound insights into its molecular mechanism by identifying the specific chemical features, or "pharmacophore," required for its phytotoxicity. sciengine.comunina.it

The process involves synthesizing or isolating a series of chemical analogs of this compound. These analogs are designed to have systematic variations in their structure—for example, altering functional groups, changing stereochemistry, or modifying the carbon skeleton. Each analog is then tested in the phytotoxicity assays described previously (e.g., leaf puncture assays, protoplast viability).

By comparing the activity of these analogs, researchers can deduce which parts of the this compound molecule are essential for binding to its cellular target and eliciting a toxic response. nih.govmdpi.com For instance, if removing a specific hydroxyl group completely abolishes phytotoxicity, it is likely that this group is critical for interacting with the target, perhaps through hydrogen bonding. Computational methods, such as comparing calculated and experimental NMR data, can also be used to confirm the structure and configuration of these complex molecules, which is fundamental to any SAR study. frontiersin.org

These studies not only help to elucidate the molecular mechanism of action but are also crucial for any potential development of this compound-based compounds as herbicides, allowing for the optimization of activity and specificity. researchgate.net

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Phyllostoxin

The first and only reported total synthesis of the proposed structure of this compound was accomplished by Chen, Shi, Li, and Lu in 2021. sci-hub.senih.gov Their work provided a practical and robust pathway to the enantiomerically enriched core of the molecule, showcasing a strategy that could be applied to other cyclobutane-containing natural products. sci-hub.se

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. unina.itscribd.com For the proposed structure of this compound, the synthetic strategy developed by Chen et al. implies a specific set of retrosynthetic disconnections.

The analysis hinges on simplifying the dense, stereochemically rich bicyclic core. The key disconnections identified in their synthetic approach are:

Oxidative Ring Opening: The final step in forming the bicyclo[4.2.0]octatriene system involves the oxidation of a silylated benzocyclobutenol intermediate. Retrosynthetically, this translates to a disconnection of the diene system back to this key intermediate.

Iridium-Catalyzed C-H Silylation: The crucial benzocyclobutenol intermediate is formed via an intramolecular C-H silylation. The disconnection, therefore, breaks the newly formed carbon-silicon bond, which is later converted to a carbon-oxygen bond, leading back to a silyl (B83357) ether derivative of an alcohol. sci-hub.sersc.org

Enantioselective Ketone Reduction: The stereochemistry of the entire molecule is founded upon an initial enantioselective reduction of a prochiral benzocyclobutenone. This disconnection breaks the C-O bond of the secondary alcohol, reverting to the precursor ketone, and highlights the importance of a chiral catalyst in the synthetic design. researchgate.net

This strategic approach simplifies the complex target into a readily prepared benzocyclobutenone derivative, establishing a clear and logical path for the forward synthesis.

Achieving the correct three-dimensional arrangement of atoms is a critical challenge in the synthesis of this compound. A reaction that selectively produces one stereoisomer over others is known as stereoselective. slideshare.net When the stereoisomers are enantiomers, the reaction is termed enantioselective. oncodesign-services.com

The synthesis of this compound by Chen et al. is a prime example of a stereoselective route, built upon two key steps: sci-hub.senih.gov

Enantioselective Reduction: The synthesis commences with the enantioselective reduction of a prochiral dimethylbenzocyclobutenone derivative. Using a chiral oxazaborolidine catalyst, specifically (S)-2-Methyl-CBS-oxazaborolidine ((S)-B-Me), the ketone is reduced to the corresponding alcohol with high enantioselectivity (92% enantiomeric excess). researchgate.net This step establishes the initial and crucial stereocenter that dictates the absolute stereochemistry of the final product.

Diastereospecific C-H Silylation: With the first stereocenter in place, a subsequent intramolecular C-H silylation is directed by this existing chirality. An iridium catalyst is used to functionalize a specific methyl group, forming a new five-membered ring fused to the cyclobutane (B1203170). sci-hub.se This reaction proceeds with excellent diastereoselectivity, meaning it selectively forms one diastereomer over others, due to the rigid structural organization of the fused-ring transition state. sci-hub.se

This sequence of an enantioselective reduction followed by a diastereospecific cyclization ensures the precise construction of the multiple contiguous stereocenters present in the proposed structure of this compound. nih.govresearchgate.net

The total synthesis of the proposed structure of this compound reported by Chen et al. is an example of a linear synthesis . sci-hub.seresearchgate.net The strategy is sequential, starting from a single benzocyclobutenone precursor and progressively modifying it through a series of reactions: enantioselective reduction, protection, C-H silylation, and finally, oxidation to yield the target molecule. sci-hub.seresearchgate.net While linear, this approach proved effective for accessing the target's core structure in a controlled manner.

| Synthesis Type Comparison | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting branch. A → B → C → D. | Independent synthesis of fragments followed by late-stage coupling. (A→B) + (C→D) → E. |

| Efficiency | Overall yield drops significantly with each step. | Generally higher overall yields as long reaction sequences are avoided. chemistnotes.com |

| Application | Often simpler for less complex structures or where a sequential build-up is logical. fiveable.me | Preferred for complex, large, or symmetric molecules. slideshare.net |

| This compound Synthesis | The reported synthesis follows a linear pathway. sci-hub.se | A convergent approach has not been reported but could be envisioned. |

Development of Stereoselective and Enantioselective Synthetic Routes

Synthesis of Structural Analogs and Derivatives of this compound

The creation of structural analogs—molecules with slight chemical modifications—is a cornerstone of medicinal chemistry and agrochemical research. oncodesign-services.com It allows for the systematic exploration of a molecule's structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effects. unina.itresearchgate.net Although published research on analogs of this compound is limited, the established synthetic route and biological comparisons to related compounds provide a clear blueprint for future exploration.

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. msesupplies.comresearchgate.net Modifying these groups is a primary strategy for creating analogs. frontiersin.org

This compound is significantly more phytotoxic than its naturally co-occurring analog, phyllostin (B1264329), which lacks the bicyclo-octatrienyl core and the specific ester functional group. This strongly suggests that these features are critical for its activity. researchgate.net While specific synthetic efforts to create a library of this compound analogs by modifying its functional groups have not been detailed in the literature, logical modifications based on its structure would include:

Ester Group Modification: The acetic acid ester is a prime candidate for modification. Hydrolysis to the corresponding alcohol or synthesis of alternative esters (e.g., propionates, butyrates) or amides could reveal how the size, electronics, and hydrogen-bonding capacity of this group influence phytotoxicity.

Carboxylic Acid Derivatization: The carboxylic acid moiety on the aromatic ring could be converted to esters, amides, or other bioisosteres to probe its role in binding or transport.

Diene System Modification: Altering the electronic properties of the diene through the addition of electron-withdrawing or electron-donating substituents could modulate its reactivity and, consequently, its biological activity.

The core scaffold of a molecule provides its fundamental three-dimensional shape. Creating analogs by altering this core is a more profound modification that can lead to compounds with novel properties. nih.gov The synthetic strategy developed by Chen et al. is not only useful for making this compound itself but also demonstrates the potential for creating diverse scaffolds. sci-hub.se

For this compound, potential scaffold variations could include:

Ring Size Variation: Exploring synthetic routes to create analogs with cyclopentane (B165970) or cyclohexane (B81311) rings in place of the cyclobutane could provide insight into the importance of the strained four-membered ring for biological activity.

Aromatic Ring Substitution: The synthesis starts with a substituted benzocyclobutenone. Varying the substituents on this aromatic starting material is a straightforward way to generate a library of analogs with different electronic and steric properties on the core scaffold.

Simplified Scaffolds: In a strategy similar to that used for phyllostictine A, where a simple heterocyclic core was found to retain much of the herbicidal activity, one could synthesize simplified versions of the this compound scaffold to identify the minimal structural unit required for phytotoxicity. nih.gov

Modification of Key Functional Groups

Advanced Synthetic Methodologies Applied to this compound and Analogs

The synthesis of this compound and its analogs presents significant stereochemical challenges. Modern synthetic organic chemistry offers powerful tools to address these challenges, enabling precise control over the molecular architecture. Key methodologies that have been instrumental in the synthesis of the proposed structure of this compound include iridium-catalyzed C-H silylation and enantioselective reductions.

Iridium-Catalyzed C-H Silylation (as referenced for proposed structure)

A pivotal step in the total synthesis of the proposed structure of this compound involves a diastereospecific iridium-catalyzed C-H silylation. rsc.org This advanced C-H functionalization strategy allows for the direct conversion of a C-H bond into a C-Si bond, which can then be further transformed, in this case, to install a hydroxyl group with high stereocontrol.

The synthesis utilized a sequential enantioselective reduction of a benzocyclobutenone derivative to create a chiral alcohol. rsc.org This alcohol then directed the subsequent intramolecular C-H silylation. The iridium catalyst, typically a complex like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), in the presence of a suitable ligand such as Me₄Phen (3,4,7,8-tetramethyl-1,10-phenanthroline), facilitates the formation of a five-membered ring intermediate. rsc.org This process is highly regioselective and diastereoselective, driven by the steric and electronic properties of the substrate and the catalyst system. researchgate.net The resulting siloxane is then oxidized, for instance using hydrogen peroxide and a bicarbonate base, to yield the desired diol with the correct stereochemistry for the this compound core. rsc.org

This methodology is particularly advantageous as it leverages the inherent structure of the substrate to achieve high levels of stereocontrol, avoiding the need for complex chiral auxiliaries or resolving agents. rsc.org The conditions for this key transformation in the synthesis of the proposed this compound structure are summarized in the table below.

| Step | Reagents and Conditions | Purpose |

| Hydrosilylation | [Ir(COD)OMe]₂, Et₂SiH₂, THF, rt | Initial silylation of the alcohol. |

| Intramolecular C-H Silylation | [Ir(COD)Cl]₂, Me₄Phen, THF, 100 °C | Diastereoselective formation of the fused siloxane ring. |

| Oxidation | KHCO₃, H₂O₂, THF/MeOH (1:1), 50 °C | Conversion of the C-Si bond to a C-OH bond to furnish the diol. |

| Table 1: Conditions for the Iridium-Catalyzed C-H Silylation sequence in the synthesis of the proposed structure of this compound. rsc.org |

Enantioselective Reductions

The establishment of the initial stereocenter in the synthetic route towards this compound is crucial as it dictates the stereochemical outcome of subsequent steps. Enantioselective reduction of a prochiral ketone is a common and effective strategy to achieve this. In the synthesis of the proposed this compound structure, an enantioselective reduction of a dimethylbenzocyclobutenone derivative was employed. rsc.orgnih.gov

While initial attempts with copper-catalyzed asymmetric hydrosilylation gave moderate enantioselectivity, Noyori's asymmetric transfer hydrogenation conditions proved to be highly effective. researchgate.net Using a ruthenium catalyst complexed with a chiral diamine ligand, specifically RuCl(S,S)-Tsdpen, the corresponding benzocyclobutenol was obtained in high yield and excellent enantiomeric excess (ee). nih.govresearchgate.net The steric bulk of the α-dimethyl group on the substrate was found to enhance the enantioselectivity of the reduction. nih.gov

This highly enantioenriched alcohol was then carried forward in the synthesis, where its stereochemistry directed the subsequent iridium-catalyzed C-H silylation step, ultimately leading to the desired stereoisomer of the this compound core. rsc.org

| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) |

| CuCl/(R)-BINAP | Dimethylbenzocyclobutenone | - | 88% |

| RuCl(S,S)-Tsdpen | Dimethylbenzocyclobutenone | 94% | 97% |

| (R,R)-Ts-DENEB | A related benzocyclobutenone | 93% | 99% |

| Table 2: Comparison of enantioselective reduction methods for benzocyclobutenone derivatives. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Synthetic Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, as they correlate the chemical structure of a compound with its biological activity. unina.it For natural products like this compound, SAR studies involving synthetic analogs can identify the key pharmacophoric elements responsible for its bioactivity and guide the design of new, potentially more potent or selective molecules.

Direct and extensive SAR studies on a wide range of synthetic this compound analogs are not yet widely reported in the literature. However, initial insights can be gleaned from comparing the bioactivity of this compound with its naturally co-occurring analog, phyllostin. This compound, a pentasubstituted bicyclo-octatrienyl acetic acid ester, has been shown to be highly phytotoxic, causing significant necrosis on the leaves of Cirsium arvense. rsc.org In contrast, phyllostin, a pentasubstituted hexahydrobenzodioxine carboxylic acid methyl ester isolated from the same fungal source, exhibits no phytotoxicity in the same assay.

This stark difference in activity suggests that the bicyclo-octatriene core and the specific nature of the ester side chain in this compound are crucial for its phytotoxic effects. The more complex, rearranged hexahydrobenzodioxine structure of phyllostin appears to abolish this activity.

| Compound | Core Structure | Bioactivity on Cirsium arvense |

| This compound | Bicyclo-octatrienyl acetic acid ester | Highly phytotoxic |

| Phyllostin | Hexahydrobenzodioxine carboxylic acid methyl ester | No phytotoxicity |

| Table 3: Comparison of the bioactivity of this compound and Phyllostin. rsc.org |

While this provides a preliminary SAR data point, further studies with systematically modified synthetic analogs of this compound are necessary to fully delineate the roles of the various functional groups and the stereochemistry of the molecule in its biological activity. Such studies would involve synthesizing analogs with variations in the ester side chain, modifications to the bicyclic core, and alterations of the stereocenters to probe their impact on phytotoxicity and any other potential biological activities.

Phytopharmacological Research and Efficacy in Model Systems

In Vitro Phytotoxicity Assays on Target and Non-Target Plant Species

In vitro assays form the foundational step in evaluating the herbicidal potential of a novel compound. These laboratory-based tests allow for a controlled assessment of a substance's direct effect on plant cells and tissues.

Leaf puncture bioassays are a direct and effective method for determining the phytotoxic nature of a compound by facilitating its entry into the leaf tissue. rsc.org This technique involves creating a small wound on the leaf surface before applying the test substance. rsc.org

Research has demonstrated that Phyllostoxin exhibits potent phytotoxic effects when applied to the leaves of its target species, Canada thistle (Cirsium arvense). researchgate.netnih.gov In these assays, the application of this compound to punctured leaves of C. arvense resulted in the rapid formation of extensive necrotic lesions. researchgate.netnih.gov A comparative study highlighted the specific activity of this compound, as Phyllostin (B1264329), a related metabolite isolated from the same fungal source (Phyllosticta cirsii), showed no phytotoxic effects in the same assay. researchgate.netnih.gov This suggests that the specific chemical structure of this compound is crucial for its herbicidal activity. researchgate.net The primary endpoints in these assays are the observation of necrotic spots and chlorosis, which indicate cellular damage. apsnet.org

Table 1: Leaf Puncture Bioassay of this compound on Cirsium arvense

| Compound | Concentration (M) | Application Volume (µL) | Target Species | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| This compound | 10⁻³ | 20 | Cirsium arvense | Rapid and large necrosis | researchgate.netnih.gov |

| Phyllostin | 10⁻³ | 20 | Cirsium arvense | No phytotoxicity | researchgate.netnih.gov |

This interactive table details the phytotoxic effects of this compound in comparison to Phyllostin when applied to the leaves of Canada thistle.

Specific studies detailing the effects of this compound on seed germination and seedling growth are not extensively available in the current scientific literature. These assays are critical for determining a compound's potential as a pre-emergent herbicide. Methodologies for such assays typically involve the exposure of seeds to the test compound and subsequent measurement of germination rates and the growth of roots and shoots. researchgate.netcabidigitallibrary.org The absence of this specific data for this compound represents an area for future research to fully characterize its herbicidal profile.

Detailed information regarding the toxicity of this compound in protoplast and tissue culture-based screens is limited. These in vitro systems allow for the investigation of a compound's phytotoxicity at the cellular level, bypassing the plant's outer protective layers. nih.govnih.gov For instance, a related compound, phyllostictine A, has been evaluated on tobacco and C. arvense protoplasts, with viability assessed through methods like fluorescence microscopy. researchgate.net Such assays can provide insights into the cellular mechanisms of toxicity. It is important to consider that substances released from dying cells in these cultures can potentially affect neighboring cells, a factor that needs to be accounted for in the experimental design. nih.govfrontiersin.org

Seed Germination and Seedling Growth Inhibition Assays

Preclinical Evaluation of this compound as a Bioherbicide Lead Compound

Following promising in vitro results, preclinical evaluations are necessary to assess the practical potential of a compound as a bioherbicide under more realistic conditions.

There is a lack of specific published research on greenhouse trials conducted with the purified chemical compound this compound for the control of Cirsium arvense. Greenhouse studies are a crucial intermediate step in bioherbicide development, where the compound is tested on whole plants in a controlled environment to evaluate its efficacy and to observe any phytotoxic symptoms like chlorosis or stunting. researchgate.netmsu.edu While the fungus Phyllosticta cirsii, which produces this compound, has been a subject of interest as a mycoherbicide, the performance of the isolated toxin in a greenhouse setting remains to be documented. pensoft.net

No specific data from microplot field trials assessing the efficacy of this compound as a bioherbicide against Canada thistle are available in the reviewed literature. Microplot trials serve as a bridge between greenhouse experiments and large-scale field application, allowing for the evaluation of a potential bioherbicide under natural environmental conditions but within a confined area. dost.gov.phresearcher.life These trials are essential for determining effective application rates and observing the compound's performance in a more complex ecosystem. The absence of such data for this compound suggests that its development pathway towards a commercial bioherbicide is still in the preliminary stages.

Greenhouse Studies on Cirsium arvense (Canada Thistle) Control

Specificity and Selectivity of this compound Activity

The evaluation of a potential bioherbicide's specificity and selectivity is a critical step in determining its practical utility and environmental safety. Research into this compound, a phytotoxic metabolite from the fungus Phyllosticta cirsii, has provided initial insights into its activity, primarily focusing on its potent effects on its host plant.

The phytotoxic activity of this compound has been predominantly characterized against its host of origin, Cirsium arvense (Canada thistle). researchgate.netnih.gov Studies employing leaf puncture assays demonstrate that this compound is highly phytotoxic to C. arvense, causing the rapid development of large necrotic lesions. researchgate.netnih.govnih.gov This potent activity against a major perennial weed highlights its potential as a natural herbicide. researchgate.net

In contrast, the closely related compound Phyllostin, isolated from the same fungal culture, shows no phytotoxic activity in the same bioassay. researchgate.netnih.gov This striking difference underscores the importance of specific functional groups within the this compound molecule for its biological action. researchgate.net